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Abstract
Cyclohexyl nitrite (C₆H₁₁NO₂) is a volatile, colorless liquid belonging to the alkyl nitrite class

of compounds. It serves as a versatile and efficient source of nitric oxide (NO) and related

reactive nitrogen species in a variety of chemical transformations. This document provides

detailed application notes and experimental protocols for the use of cyclohexyl nitrite in key

synthetic applications, including diazotization of primary aromatic amines, C-nitrosation of

activated methylenes, and radical-mediated C-H functionalization via the Barton reaction.

Introduction
Alkyl nitrites are valuable reagents in organic synthesis, primarily acting as potent sources of

the nitrosonium ion (NO⁺) or the nitric oxide radical (•NO) under different reaction conditions.[1]

Cyclohexyl nitrite, as an ester of cyclohexanol and nitrous acid, offers a convenient and

soluble alternative to other nitrosating agents like sodium nitrite, especially in non-aqueous

media.[2][3] Its utility spans from classical ionic reactions to more contemporary radical-based

methodologies, making it a valuable tool in the synthesis of diverse molecular architectures.

The primary decomposition pathways of cyclohexyl nitrite involve either heterolytic or

homolytic cleavage of the O-N bond. Under acidic conditions, protonation of the oxygen atom

facilitates the release of the nitrosonium ion (NO⁺), a powerful electrophile. In contrast,

photochemical or thermal induction leads to the homolytic cleavage of the O-N bond,
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generating a cyclohexanoxy radical and a nitric oxide radical. This dual reactivity is harnessed

in a range of synthetic applications.

Spectroscopic and Physical Data
For reference and characterization, the following data for cyclohexyl nitrite is provided.

Property Value Reference(s)

Molecular Formula C₆H₁₁NO₂ [4]

Molar Mass 129.16 g/mol [3]

CAS Number 5156-40-1 [4]

Appearance Colorless to yellowish liquid [3]

¹³C-NMR (CDCl₃, δ)
~73.2 ppm (carbon attached to

ONO)
[5]

IR (gas phase, cm⁻¹)
Strong absorptions for N=O

and N-O stretches
[6]

Application Notes and Protocols
Synthesis of Cyclohexyl Nitrite
A standard method for the preparation of alkyl nitrites involves the reaction of the

corresponding alcohol with sodium nitrite in an acidic medium.[7]

Protocol 1: Synthesis of Cyclohexyl Nitrite

Materials:

Cyclohexanol

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄), concentrated

Deionized water
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Ice-salt bath

Separatory funnel

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flask equipped with a stirrer and dropping funnel, prepare a solution of sodium nitrite in

water.

Cool the flask in an ice-salt bath to 0°C with continuous stirring.

Separately, prepare a cooled (0°C) mixture of cyclohexanol, water, and concentrated sulfuric

acid.

Slowly add the acidic cyclohexanol mixture to the stirred sodium nitrite solution, ensuring the

temperature remains below 5°C.

After the addition is complete, continue stirring for 30 minutes at 0°C.

Transfer the reaction mixture to a separatory funnel. The upper organic layer is the crude

cyclohexyl nitrite.

Wash the organic layer with a cold, dilute sodium bicarbonate solution, followed by cold

water.

Dry the cyclohexyl nitrite over anhydrous sodium sulfate.

The product can be used directly or purified by distillation under reduced pressure.

Safety Note: Cyclohexyl nitrite is volatile and inhalation of its vapors can cause headaches

and a sharp drop in blood pressure.[3] All manipulations should be performed in a well-

ventilated fume hood.

Application in Diazotization of Primary Aromatic Amines
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Cyclohexyl nitrite is an effective reagent for the diazotization of primary aromatic amines,

particularly in organic solvents where sodium nitrite has poor solubility. The in-situ generated

diazonium salts are versatile intermediates for the synthesis of aryl halides, phenols, and azo

compounds.[8]

Application Note: This protocol describes a general procedure for the diazotization of an

aromatic amine and its subsequent conversion to an aryl iodide (a Sandmeyer-type reaction).

The reaction proceeds via the formation of a nitrosonium ion from cyclohexyl nitrite, which

then reacts with the amine to form the diazonium salt.

Protocol 2: Diazotization of Aniline and Subsequent Iodination

Materials:

Aniline (or other primary aromatic amine)

Cyclohexyl nitrite

Potassium iodide (KI)

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

Ice bath

Procedure:

Dissolve the aromatic amine in the chosen organic solvent in a flask.

Cool the solution to 0-5°C in an ice bath.

Slowly add a solution of cyclohexyl nitrite (1.1 equivalents) in the same solvent to the

cooled amine solution with stirring.

Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the

diazonium salt.

In a separate flask, dissolve potassium iodide (1.5 equivalents) in a minimum amount of

water and add it to the diazonium salt solution.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas

evolution will be observed.

Quench the reaction with a saturated solution of sodium thiosulfate.

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions): The following table provides representative yields for

diazotization/iodination reactions of various anilines using alkyl nitrites.

Aniline Derivative
Alkyl Nitrite
Reagent

Yield (%) Reference(s)

4-Chloroaniline tert-Butyl nitrite 56 [1]

Aniline iso-Amyl nitrite >90 [1]

Application in C-Nitrosation of Activated Methylene
Groups
Cyclohexyl nitrite can be used for the C-nitrosation of compounds with activated methylene

groups, such as ketones and β-keto esters, to form α-nitroso compounds, which often exist as

their more stable oxime tautomers.[2][9] This reaction is typically catalyzed by an acid or base.

Application Note: This protocol provides a general method for the α-nitrosation of a ketone. The

reaction is initiated by the formation of an enol or enolate, which then acts as a nucleophile,

attacking the nitrosonium ion generated from cyclohexyl nitrite.

Protocol 3: α-Nitrosation of Cyclohexanone

Materials:

Cyclohexanone
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Cyclohexyl nitrite

Hydrochloric acid (HCl) in an organic solvent (e.g., diethyl ether) or sodium ethoxide

Diethyl ether or ethanol

Ice bath

Procedure (Acid-catalyzed):

Dissolve cyclohexanone in diethyl ether and cool to 0°C in an ice bath.

Add a catalytic amount of ethereal HCl.

Slowly add cyclohexyl nitrite (1.0 equivalent) to the stirred solution.

Maintain the temperature at 0°C and stir for 1-2 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with a cold, dilute sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

The product, 2-oximinocyclohexanone, can be purified by recrystallization or column

chromatography.

Quantitative Data (Analogous Reactions): Yields for C-nitrosation reactions are generally

moderate to high, depending on the substrate and conditions.
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Substrate
Nitrosating
Agent

Catalyst
Product Yield
(%)

Reference(s)

3-Methyl-2-

butanone
Alkyl nitrite HCl High [2]

Dipivaloylmethan

e
Nitrosyl chloride - 50 [9]

Application in Radical C-H Functionalization (Barton
Reaction)
The Barton reaction is a photochemical process that utilizes an alkyl nitrite to generate an

alkoxy radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer to create a

carbon-centered radical.[10][11] This radical is then trapped by the nitric oxide radical

generated in the initial photolysis step, leading to the formation of a δ-nitroso alcohol, which

typically tautomerizes to an oxime.

Application Note: This reaction is a powerful tool for the regioselective functionalization of

unactivated C-H bonds, particularly in steroid and terpenoid chemistry. The rigid framework of

the starting alcohol (esterified to the nitrite) directs the 1,5-hydrogen abstraction.

Protocol 4: General Procedure for a Barton Reaction

Materials:

An alcohol with an accessible δ-hydrogen (e.g., a long-chain alcohol or a steroid)

Cyclohexyl nitrite (or prepared in situ from the alcohol and nitrosyl chloride)

An inert solvent (e.g., benzene, toluene)

A high-pressure mercury lamp or other suitable UV light source

Inert gas atmosphere (Nitrogen or Argon)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1574283/
https://pubs.acs.org/doi/10.1021/cr030450k
http://www.lscollege.ac.in/sites/default/files/e-content/Barton_reaction.pdf
https://www.youtube.com/watch?v=UYMIpfmHOs0
https://www.benchchem.com/product/b1213539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesize the corresponding nitrite ester from the alcohol using Protocol 1 or by reaction

with nitrosyl chloride in pyridine.

Dissolve the nitrite ester in the chosen inert solvent in a quartz reaction vessel.

Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

Irradiate the solution with the UV lamp while maintaining an inert atmosphere and cooling if

necessary.

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent under reduced pressure.

The resulting δ-nitroso alcohol or its oxime tautomer can be purified by column

chromatography or recrystallization.

Visualizations of Mechanisms and Workflows
Signaling Pathways (Reaction Mechanisms)
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Acid-Catalyzed Pathway (e.g., Diazotization, C-Nitrosation)

Radical Pathway (Barton Reaction)
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Caption: Mechanisms of NO⁺ and •NO generation from cyclohexyl nitrite.
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Caption: General experimental workflow for reactions using cyclohexyl nitrite.
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Safety and Handling
Cyclohexyl nitrite is a flammable liquid and should be handled with care. It is a potent

vasodilator and can cause a rapid decrease in blood pressure and severe headaches upon

inhalation.[3] Always work in a well-ventilated fume hood and wear appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool,

dark place away from heat and ignition sources.

Conclusion
Cyclohexyl nitrite is a valuable and versatile reagent for the generation of nitric oxide and its

derivatives in organic synthesis. Its applicability in both ionic and radical reaction pathways

makes it a powerful tool for the synthesis of a wide range of functionalized molecules. The

protocols provided herein offer a foundation for researchers to explore the utility of cyclohexyl
nitrite in their own synthetic endeavors.

Disclaimer: The protocols provided are intended for use by trained chemists. All procedures

should be carried out with appropriate safety precautions. The yields and reaction conditions

may vary depending on the specific substrate and experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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